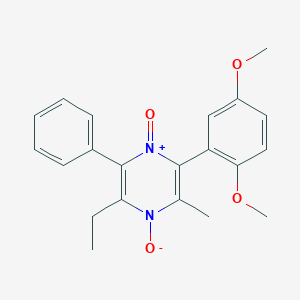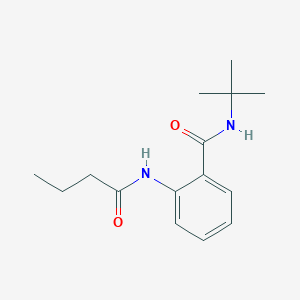
N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the Golgi-associated protein, ADP-ribosylation factor 1 (ARF1), and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide exerts its effects by binding to the guanine nucleotide exchange factor (GEF) for ARF1, known as GBF1. This binding prevents the activation of ARF1 by inhibiting the exchange of GDP for GTP, which is required for ARF1 to interact with its downstream effectors. This results in the disruption of Golgi structure and function, leading to the accumulation of proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of protein transport, the disruption of Golgi structure and function, and the induction of apoptosis. This compound has also been shown to have antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide in lab experiments is its specificity for ARF1, which allows for the selective inhibition of this protein without affecting other cellular processes. However, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the effects of this compound on cellular processes can be reversible, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide and its applications. One area of interest is the development of more potent and selective inhibitors of ARF1, which could be used to study the function of this protein in greater detail. Another area of interest is the use of this compound as a therapeutic agent for the treatment of viral infections, cancer, and other diseases. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, and to identify additional cellular processes that may be affected by this compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-4-(propionylamino)benzamide has been widely used in scientific research as a tool to study the function of ARF1 and its role in various cellular processes. This compound has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, as well as the formation of COPI-coated vesicles. This compound has also been used to investigate the role of ARF1 in membrane trafficking, signal transduction, and cell proliferation.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2/c1-2-15(21)19-12-6-3-10(4-7-12)16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKLXPYWMNFXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393171.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4393174.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide](/img/structure/B4393181.png)
![methyl [9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B4393188.png)
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4393197.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4393198.png)


![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)

![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)

